Tosyl cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

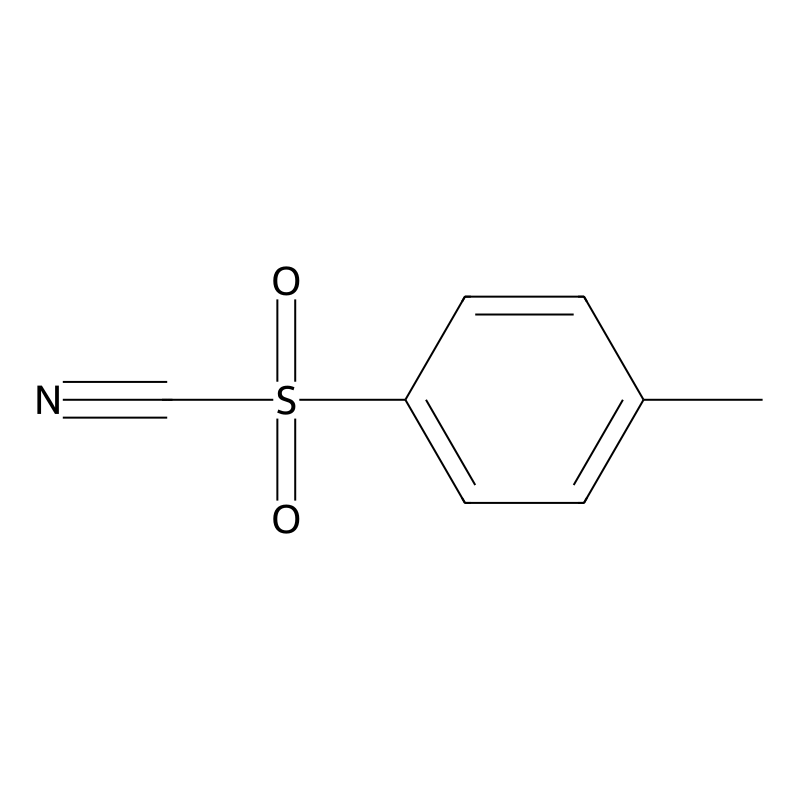

Tosyl cyanide, also known as p-toluenesulfonyl cyanide, is an organic compound with the formula C₇H₇NO₂S. It features a toluenesulfonyl group attached to a cyano group, making it a versatile reagent in organic synthesis. The compound is typically encountered as a white crystalline solid and is known for its stability and ease of handling under standard laboratory conditions. Tosyl cyanide is primarily used as a cyanation agent, facilitating the introduction of cyano groups into various substrates.

- Cyanation Reactions: Tosyl cyanide can convert aryl lithium reagents into aryl nitriles efficiently at low temperatures, demonstrating its utility in synthesizing nitriles from aryl groups .

- Radical Processes: Recent studies indicate that tosyl cyanide can engage in radical reactions, such as photo-induced cyanation and sulfonylcyanation, expanding its applicability in synthetic organic chemistry .

- Hetero-Diels–Alder Reactions: It can act as a dienophile in hetero-Diels–Alder reactions, showcasing its versatility in forming complex molecular architectures .

Tosyl cyanide can be synthesized through several methods:

- Direct Reaction of Toluene Sulfonic Acid Chloride with Sodium Cyanide: This method involves the reaction of p-toluenesulfonic acid chloride with sodium cyanide under controlled conditions to yield tosyl cyanide .

- From Toluene Sulfonic Acid: Another approach includes the reaction of p-toluenesulfonic acid with phosphorus pentachloride followed by treatment with sodium cyanide .

- Photo-Induced Methods: Recent advancements have introduced photo-induced radical transformations that utilize light to activate tosyl cyanide for various synthetic applications .

Tosyl cyanide finds numerous applications in organic synthesis and pharmaceutical chemistry:

- Cyanation Reagent: It is widely used for introducing cyano groups into organic molecules, which is crucial for synthesizing nitriles.

- Building Block in Drug Development: Its derivatives are explored for potential therapeutic uses, particularly in developing new drugs.

- Synthetic Intermediate: Tosyl cyanide serves as an intermediate in the synthesis of various functionalized compounds, enhancing the complexity of organic molecules.

Interaction studies involving tosyl cyanide primarily focus on its reactivity with different nucleophiles and electrophiles. The compound has been shown to participate in radical reactions and can act as a radical trap . Additionally, studies have explored its interactions with alkenes and other substrates under various conditions, revealing its potential to facilitate diverse transformations in organic synthesis.

Several compounds share similarities with tosyl cyanide, particularly regarding their functional groups and reactivity. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoyl Cyanide | C₇H₅NO | Contains a benzoyl group; used similarly for introducing cyano groups but less stable than tosyl cyanide. |

| Trifluoroacetyl Cyanide | C₅H₂F₃NO | More reactive due to trifluoromethyl group; utilized in specialized chemical syntheses. |

| Phenyl Sulfonyl Cyanide | C₈H₇NO₂S | Similar sulfonamide structure; used for similar applications but may exhibit different reactivity profiles. |

| Sodium Cyanoborohydride | NaBH₃CN | A reducing agent that can also introduce cyano groups but operates via different mechanisms compared to tosyl cyanide. |

Tosyl cyanide's unique combination of stability, reactivity, and ease of use distinguishes it from these similar compounds, making it a preferred choice for many synthetic applications. Its ability to engage in both radical and non-radical pathways further enhances its utility in organic chemistry.

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant